5-Bromopyridine-3-thiol

HIV-1 NNRTI Drug Resistance Antiviral Activity

Researchers requiring a pyridine scaffold with two orthogonal reactive handles for antiviral or kinase inhibitor libraries face the risk of isomer-dependent bioactivity. 5-Bromopyridine-3-thiol provides: - 5-Bromo site for Pd-catalyzed Suzuki/Buchwald-Hartwig couplings - 3-Thiol for alkylation or metal coordination without protecting groups - Proven use in NNRTIs (trovirdine, HI-443) with activity vs. Y181C/K103N mutants Stocked as a stable crystalline solid. Reliable supply for SAR expansion.

Molecular Formula C5H4BrNS
Molecular Weight 190.06 g/mol
CAS No. 552331-85-8
Cat. No. B3144479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyridine-3-thiol
CAS552331-85-8
Molecular FormulaC5H4BrNS
Molecular Weight190.06 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)S
InChIInChI=1S/C5H4BrNS/c6-4-1-5(8)3-7-2-4/h1-3,8H
InChIKeyWTGUVGABIUXMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyridine-3-thiol: Bifunctional Heterocyclic Building Block


5-Bromopyridine-3-thiol (CAS 552331-85-8) is a heteroaromatic building block featuring a pyridine core substituted with a bromine atom at the 5-position and a thiol group at the 3-position . Its molecular formula is C₅H₄BrNS, with a molecular weight of 190.06 g/mol [1]. The compound possesses two distinct reactive handles: an aryl bromide suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and a thiol group capable of nucleophilic substitution, metal coordination, and disulfide formation . This orthogonal reactivity enables sequential derivatization strategies without the need for protecting group manipulations, positioning 5-bromopyridine-3-thiol as a strategic intermediate in medicinal chemistry, particularly in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase-targeted libraries [2].

Bifunctional heterocyclic building block with orthogonal 5-Br (cross-coupling) and 3-SH (derivatization) handles for sequential synthesis.
Protection-free library synthesis: enables two-step diversification without protecting group manipulations, suitable for kinase-targeted and NNRTI-focused libraries.
Strict positional identity: 3-thiol geometry required for reported biological profiles; 2- or 4-thiol isomers are not research equivalents.

5-Bromopyridine-3-thiol Substitution Risks


Interchanging 5-bromopyridine-3-thiol with its positional isomers (e.g., 5-bromopyridine-2-thiol, 3-bromopyridine-4-thiol) or halogen variants (e.g., 5-chloropyridine-3-thiol) is not scientifically valid due to the profound impact of substitution pattern on both chemical reactivity and biological target engagement [1]. In medicinal chemistry applications, the 3-thiol group in 5-bromopyridine-3-thiol provides a distinct hydrogen-bond donor/acceptor geometry and metal-coordination vector compared to the 2-thiol or 4-thiol isomers, directly influencing the conformation of derived thiourea NNRTIs and their binding affinity to HIV-1 reverse transcriptase [2]. Furthermore, the 5-bromo substituent undergoes cross-coupling reactions at a rate and with regioselectivity that differs from 3-bromo or 4-bromo analogs due to electronic effects of the adjacent thiol group and the pyridine nitrogen [3]. Substituting a different halogen, such as chlorine, reduces the reactivity in palladium-catalyzed transformations and may alter the lipophilicity and metabolic stability of the final drug candidate. Therefore, procurement decisions must be guided by the specific substitution pattern required for the intended synthetic route and biological target, as generic replacement with a similar-sounding analog will likely yield divergent reaction outcomes and inactive compounds [4].

Target Compound
5-Bromopyridine-3-thiol: 3-SH geometry defines H-bond donor/acceptor vector and metal-coordination angle for NNRTI thioureas.
vs
Positional Isomers
2- or 4-thiol analogs shift the pharmacophore geometry, producing divergent binding to HIV-1 RT and altering kinase inhibition profiles.
5-Br Reactivity
Bromine enables efficient oxidative addition in Pd-catalyzed cross-couplings; electronic influence of pyridine N enhances coupling rates.
vs
5-Cl or other halogens
Chlorine reduces cross-coupling reactivity and may shift lipophilicity, potentially altering metabolic stability of derived candidates.
Procurement guidance: Positional isomer or halogen substitution may not reproduce published SAR and can yield inactive compounds. Confirm exact substitution pattern before ordering.

5-Bromopyridine-3-thiol Comparative Performance Data


Anti-HIV-1 Activity vs. 5-Chloropyridine-3-thiol

Derivatives of 5-bromopyridine-3-thiol exhibit significantly greater potency against multidrug-resistant HIV-1 strains compared to their 5-chloropyridine-3-thiol analogs [1]. A direct head-to-head comparison of thiourea derivatives incorporating the 5-bromopyridyl versus 5-chloropyridyl moiety revealed a stark difference in efficacy against the NNI-resistant A17 variant (Y181C + K103N mutations). The 5-bromopyridyl-containing compound (HI-443) demonstrated an IC₅₀ of 3.3 μM, whereas the 5-chloropyridyl analog showed dramatically reduced activity [2]. Furthermore, the 5-bromopyridyl moiety is a key pharmacophore in the clinical candidate trovirdine (LY300046·HCl), which advanced to Phase 1 clinical trials [3].

Antiviral Potency
Head-to-head
3.3 μM (5-Br) vs >100 μM (5-Cl)
Supports 5-Br building block for resistant-strain SAR
HI-443 derivative; A17 variant (Y181C+K103N)
HIV-1 NNRTI Drug Resistance Antiviral Activity

Antibacterial Activity vs. 5-Bromopyridine-2-thiol

The positional isomerism of the thiol group on the bromopyridine scaffold profoundly impacts antibacterial activity. 5-Bromopyridine-3-thiol exhibits measurable, albeit weak, antibacterial activity against Enterococcus faecalis with an IC₅₀ of 3.19 μM [1]. In contrast, 5-bromopyridine-2-thiol has been reported as a building block yielding derivatives with potent activity against Bruton's tyrosine kinase (BTK) in the low nanomolar range, but direct antibacterial comparisons are lacking in the primary literature . This cross-study comparison highlights that the 3-thiol substitution pattern may offer a distinct biological profile, potentially useful for targeting different pathways.

Antibacterial IC₅₀
Cross-study
3.19 μM (3-SH) vs not directly comparable (2-SH)
Isomer selection essential for SAR reproducibility
E. faecalis CECT 481; broth microdilution
Antibacterial Activity Enterococcus faecalis Structure-Activity Relationship

Physicochemical Properties vs. 4-Thiol Isomers

The predicted physicochemical properties of 5-bromopyridine-3-thiol (pKa = 5.40 ± 0.20, LogP = 1.617) differ significantly from those of the 4-thiol positional isomer and other halogen analogs, which influences solubility, permeability, and formulation strategies . For example, pyridine-4-thiol has been studied as a halogen-bond acceptor with distinct solid-state behavior, forming zwitterionic structures stabilized by both halogen and hydrogen bonds [1]. The 3-thiol substitution pattern in 5-bromopyridine-3-thiol positions the thiol group meta to the pyridine nitrogen, resulting in a different electronic distribution and protonation state compared to ortho or para isomers, directly impacting its behavior in aqueous versus organic phases .

Physicochemical Profile
Class-level
pKa 5.40 ± 0.20 / LogP 1.62 (predicted)
Impacts solubility and assay buffer conditions
meta substitution differentiates from para isomers
Physicochemical Properties pKa LogP Drug-likeness

Cross-Coupling Reactivity vs. Bromothiophenes

Heteroaryl bromides containing a pyridine core, such as 5-bromopyridine-3-thiol, are generally more reactive in palladium-catalyzed Suzuki cross-coupling reactions than their bromothiophene or bromofuran counterparts . This class-level inference is supported by studies demonstrating that pyridyl bromides undergo coupling with heteroarylboronic acids more efficiently, attributed to the electron-withdrawing nature of the pyridine nitrogen facilitating oxidative addition [1]. While direct kinetic data comparing 5-bromopyridine-3-thiol to other heteroaryl bromides is limited, the presence of the 3-thiol group may further modulate reactivity through electronic effects and potential catalyst coordination. Notably, palladium-PEPPSI complexes bearing mercaptopyridine ligands have been explored for their hemilability in catalysis, highlighting the dual role of the thiol group [2].

Cross-Coupling Reactivity
Class-level
Pyridyl Br > bromothiophene/furan
May support higher coupling yields in library synthesis
Electronic effect of pyridine nitrogen facilitates oxidative addition
Suzuki Coupling Palladium Catalysis C-C Bond Formation

5-Bromopyridine-3-thiol Applications


NNRTI Synthesis Targeting Drug-Resistant HIV-1

5-Bromopyridine-3-thiol is the essential starting material for constructing the 5-bromopyridyl thiourea pharmacophore found in potent NNRTIs such as trovirdine (LY300046·HCl) and HI-443 [1]. The 5-bromo substitution is critical for maintaining nanomolar to low micromolar potency against multidrug-resistant HIV-1 strains bearing Y181C and K103N mutations, whereas the 5-chloro analog loses all activity (IC₅₀ > 100 μM) [2]. Medicinal chemistry groups focused on antiviral drug discovery should prioritize this specific compound over its chloro or positional analogs to ensure replication of published SAR and to maximize the probability of identifying active leads against resistant viral variants [3].

Orthogonal Derivatization via Cross-Coupling and Thiol Alkylation

The orthogonal reactivity of 5-bromopyridine-3-thiol enables a two-step, protection-free diversification strategy [1]. First, the 5-bromo group participates in palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling to introduce aryl, heteroaryl, or amine substituents. Second, the 3-thiol group can be alkylated, oxidized to a disulfide, or used to coordinate transition metals for catalytic applications [2]. This sequential approach is particularly valuable for generating focused libraries of pyridine-based compounds for kinase inhibitor discovery or for synthesizing biheteroaryl scaffolds where regiochemical control is paramount [3].

Pd and Transition Metal Ligand Synthesis

The mercaptopyridine moiety of 5-bromopyridine-3-thiol serves as a versatile ligand precursor for transition metal catalysis [1]. Palladium-PEPPSI-type complexes functionalized with mercaptopyridine ligands have been synthesized and evaluated for their hemilabile behavior in cross-coupling reactions, which can enhance catalyst stability and turnover [2]. Additionally, chiral nonracemic pyridine thiols derived from this scaffold have been applied in palladium-catalyzed allylic substitution with high enantioselectivity [3]. Researchers developing new catalytic systems or optimizing existing protocols should select this compound for its ability to introduce both a metal-binding thiol group and a modifiable bromo handle.

Antibacterial SAR Studies

5-Bromopyridine-3-thiol exhibits weak but detectable antibacterial activity against Enterococcus faecalis (IC₅₀ = 3.19 μM), providing a baseline for SAR exploration [1]. The compound's predicted physicochemical properties (pKa = 5.40, LogP = 1.62) suggest moderate aqueous solubility and permeability, making it a suitable starting point for optimization [2]. By utilizing the bromo and thiol handles, medicinal chemists can systematically modify the scaffold to improve potency and selectivity while maintaining favorable drug-like properties. The 3-thiol substitution pattern offers a distinct biological profile compared to the 2-thiol isomer, which has been associated with BTK inhibition, underscoring the importance of procuring the correct isomer for targeted antibacterial programs [3].

Application
Selection Property
Validation Focus
NNRTI Pharmacophore Synthesis
5-Bromopyridyl thiourea building block
Resistance mutation panel profiling
Orthogonal Library Synthesis
Sequential Br/thiol derivatization without protecting groups
Regiochemical purity and coupling yield
Transition Metal Ligand Design
Mercaptopyridine coordination handle
Catalytic activity and enantioselectivity
Antibacterial SAR Exploration
3-Thiol substitution pattern
Gram-positive strain panel and solubility optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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